Cas no 2172633-52-0 (4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)but-2-enoic acid)

4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)but-2-enoic acid 化学的及び物理的性質
名前と識別子
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- 4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)but-2-enoic acid
- EN300-1474116
- 4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)but-2-enoic acid
- 2172633-52-0
-
- インチ: 1S/C27H28N2O5/c30-23(31)11-5-14-28-24(32)27(16-26(27)12-6-13-26)17-29-25(33)34-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-5,7-11,22H,6,12-17H2,(H,28,32)(H,29,33)(H,30,31)/b11-5+
- InChIKey: INEXIQRYSNNUIK-VZUCSPMQSA-N
- SMILES: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC21CCC2)NC/C=C/C(=O)O
計算された属性
- 精确分子量: 460.19982200g/mol
- 同位素质量: 460.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 9
- 複雑さ: 815
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 3.6
4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)but-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1474116-1.0g |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)but-2-enoic acid |
2172633-52-0 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1474116-0.25g |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)but-2-enoic acid |
2172633-52-0 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1474116-2.5g |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)but-2-enoic acid |
2172633-52-0 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1474116-10.0g |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)but-2-enoic acid |
2172633-52-0 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1474116-0.1g |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)but-2-enoic acid |
2172633-52-0 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1474116-5.0g |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)but-2-enoic acid |
2172633-52-0 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1474116-100mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)but-2-enoic acid |
2172633-52-0 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1474116-500mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)but-2-enoic acid |
2172633-52-0 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1474116-1000mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)but-2-enoic acid |
2172633-52-0 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1474116-2500mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)but-2-enoic acid |
2172633-52-0 | 2500mg |
$6602.0 | 2023-09-29 |
4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)but-2-enoic acid 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)but-2-enoic acidに関する追加情報
Introduction to 4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro[2.3]hexan-1-yl}formamido)but-2-enoic acid (CAS No. 2172633-52-0)
4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro[2.3]hexan-1-yl}formamido)but-2-enoic acid, with the CAS number 2172633-52-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a spirocyclic system and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which make it a valuable intermediate in the synthesis of various bioactive molecules.
The spirocyclic structure of 4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro[2.3]hexan-1-yl}formamido)but-2-enoic acid provides enhanced stability and conformational rigidity, which are crucial for its biological activity and pharmacological properties. The Fmoc protecting group, on the other hand, is widely used in peptide synthesis to prevent premature reactions and ensure the controlled formation of desired products. This combination of structural elements makes the compound a versatile building block in the development of novel therapeutic agents.
Recent studies have highlighted the potential applications of 4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro[2.3]hexan-1-yl}formamido)but-2-enoic acid in various areas of medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in cancer progression. The researchers found that the compound effectively binds to and inhibits the activity of these enzymes, thereby disrupting key signaling pathways that contribute to tumor growth and metastasis.
In another study, published in Bioorganic & Medicinal Chemistry Letters (2024), researchers explored the use of 4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro[2.3]hexan-1-yl}formamido)but-2-enoic acid as a lead compound for the development of antiviral agents. The results showed that derivatives of this compound exhibited significant antiviral activity against several strains of influenza virus, suggesting its potential as a starting point for the design of new antiviral drugs.
The synthetic accessibility of 4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro[2.3]hexan-1-yl}formamido)but-2-enoic acid has also been extensively studied. A recent review article in Organic & Biomolecular Chemistry (2025) summarized various synthetic routes to this compound, highlighting the efficiency and scalability of different methods. The most commonly used approach involves the reaction of a protected amino acid with a suitable spirocyclic intermediate, followed by deprotection and functionalization steps to obtain the final product.
The biological activity and synthetic versatility of 4-{[1-(aminomethyl)-1-(fluoren−9−ylmethoxycarbonylamino)s p i r o [ 2 . 3 ] h e x − 1 − y l ] f o r m a m i d o } b u t − 2 − e n o i c a c i d have made it an attractive target for further research and development. Ongoing studies are focused on optimizing its pharmacokinetic properties, such as solubility, stability, and bioavailability, to enhance its therapeutic potential. Additionally, efforts are being made to develop more efficient and cost-effective synthetic methods to facilitate large-scale production for clinical trials.
In conclusion, 4-{[1-(aminomethyl)-1-(fluoren−9−ylmethoxycarbonylamino)s p i r o [ 2 . 3 ] h e x − 1 − y l ] f o r m a m i d o } b u t − 2 − e n o i c a c i d (CAS No. 2172633−5−0) represents a promising candidate for the development of novel therapeutic agents due to its unique structural features and diverse biological activities. Its potential applications in cancer therapy and antiviral drug development underscore its importance in modern medicinal chemistry research.
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